molecular formula C15H30O3 B030782 Propanoic acid, 2-hydroxy-, dodecyl ester CAS No. 6283-92-7

Propanoic acid, 2-hydroxy-, dodecyl ester

Cat. No. B030782
CAS RN: 6283-92-7
M. Wt: 258.4 g/mol
InChI Key: QQQMUBLXDAFBRH-UHFFFAOYSA-N
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Patent
US07863025B2

Procedure details

A mixture of Novozym® 435 (1 kg), 1-dodecanol (4000 mL), and ethyl lactate (4000 mL) in a 50 L reactor was stirred (˜200 rpm) at 60±5° C. for 28 hours. Upon work-up, 4000 g of lauryl lactate (80% yield) was obtained as a pale yellow liquid. The purity of the product was >97% as assessed by GC.
[Compound]
Name
435
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](OCC)(=[O:18])[CH:15]([CH3:17])[OH:16]>>[C:14]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:18])[CH:15]([CH3:17])[OH:16]

Inputs

Step One
Name
435
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
4000 mL
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
4000 mL
Type
reactant
Smiles
C(C(O)C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred (˜200 rpm) at 60±5° C. for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C(C(O)C)(=O)OCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4000 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.